Desacetyl bisacodyl

Description

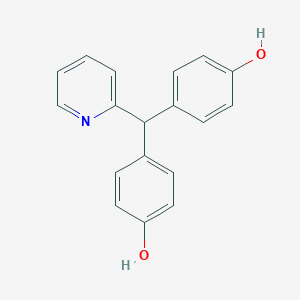

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,18,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJROKJGQSPMTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209053 | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-41-8 | |

| Record name | 4,4′-Dihydroxydiphenyl(2-pyridyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetylbisacodyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACETYLBISACODYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R09078E41Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of Desacetyl Bisacodyl on Colonic Nerves: A Technical Guide

1.0 Abstract

This technical guide provides an in-depth examination of the mechanism of action of desacetyl bisacodyl (B1667424), the active metabolite of the prodrug bisacodyl, with a specific focus on its interaction with the enteric nervous system (ENS) of the colon. The primary mechanism is the direct stimulation of mucosal sensory nerve endings, which in turn activates the myenteric plexus, leading to an increase in propulsive colonic motility, characterized by high-amplitude propagating contractions (HAPCs).[1][2] This prokinetic effect is complemented by a dual secretory action. This involves a nerve-mediated secretion of chloride and bicarbonate, as well as a paracrine pathway where the metabolite stimulates macrophages to release prostaglandin (B15479496) E2 (PGE2).[3] The subsequent increase in PGE2 downregulates aquaporin-3 (AQP3) expression in epithelial cells, inhibiting water reabsorption and increasing stool water content.[3] This document synthesizes quantitative data, details key experimental protocols, and provides visual diagrams of the core signaling pathways.

2.0 Introduction

Bisacodyl is a widely utilized diphenylmethane (B89790) derivative classified as a stimulant laxative.[4] It functions as a prodrug, requiring hydrolysis by intestinal enzymes to be converted into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), commonly known as desacetyl bisacodyl.[4][5] The laxative effect of desacetyl bisacodyl is primarily localized to the large intestine and is attributed to a dual mechanism: a direct stimulation of enteric nerves to enhance motility and an increase in the net secretion of water and electrolytes into the colonic lumen.[2] This guide delineates these complex neural and secretory pathways for researchers, scientists, and drug development professionals.

3.0 Core Mechanism: Stimulation of the Enteric Nervous System (ENS)

The principal prokinetic effect of desacetyl bisacodyl is mediated through direct interaction with the neural network embedded in the colon wall.

3.1 Activation of Mucosal Sensory Nerves Upon formation in the intestine, desacetyl bisacodyl acts locally on the colonic mucosa. It directly stimulates sensory nerve endings located within the mucosal layer.[1][2] This initial interaction serves as the trigger for a cascade of neurally-mediated motor events.

3.2 Engagement of the Myenteric Plexus The stimulation of sensory nerves relays signals to the myenteric plexus (Auerbach's plexus), a ganglionated network situated between the longitudinal and circular smooth muscle layers of the colon.[6][7] The myenteric plexus is the primary neural structure responsible for coordinating the peristaltic motor patterns of the gut.[7][8][9] Activation of this plexus by desacetyl bisacodyl enhances coordinated muscle contractions.

3.3 Induction of High-Amplitude Propagating Contractions (HAPCs) The engagement of the myenteric plexus results in a significant increase in propulsive motility. Specifically, desacetyl bisacodyl is known to induce high-amplitude propagating contractions (HAPCs), which are powerful, long-distance peristaltic waves responsible for the mass movement of fecal contents through the colon.[10] This accelerated transit is a hallmark of its laxative effect.

4.0 Secretory Mechanisms

In addition to its prokinetic effects, desacetyl bisacodyl promotes laxation by increasing the water content of the stool through two distinct secretory pathways.

4.1 Nerve-Mediated Ion Secretion Once a small amount of desacetyl bisacodyl is absorbed, it can induce the secretion of chloride (Cl⁻) and bicarbonate into the colonic lumen through a nerve-mediated process. Studies using Ussing chambers have shown that this secretory response is dependent on the cyclooxygenase (COX) signaling pathway, as it can be abolished by the COX inhibitor piroxicam.[11] Interestingly, the response is unaffected by the neurotoxin tetrodotoxin, suggesting the mechanism may involve direct action on nerve terminals or non-axonal pathways rather than conventional action potential propagation.[11]

4.2 Paracrine Regulation of Water Absorption via PGE2 and AQP3 A significant component of the secretory action involves a paracrine signaling cascade. Desacetyl bisacodyl stimulates colonic macrophages to increase the synthesis and secretion of prostaglandin E2 (PGE2).[3][12] PGE2 then acts on adjacent colonic mucosal epithelial cells, where it triggers a reduction in the expression of aquaporin-3 (AQP3), a key water channel protein.[3] The downregulation of AQP3 impairs the transfer of water from the colonic lumen back into the vasculature, leading to an increase in luminal fluid and softer stool consistency.[3]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Bisacodyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Bisacodyl? [synapse.patsnap.com]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. The Enteric Nervous System - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Enteric nervous system - Wikipedia [en.wikipedia.org]

- 9. Enteric nervous system - Queensland Brain Institute - University of Queensland [qbi.uq.edu.au]

- 10. Increased Tone of the Human Colon Muscle by Bisacodyl In Vitro [jnmjournal.org]

- 11. Desacetyl bisacodyl-induced epithelial Cl(-) secretion in rat colon and rectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

Methodological & Application

a

Please provide a specific topic for the Application Notes and Protocols. The current topic is "a", which is too general to create a detailed and informative document.

Once you provide a specific topic, I can proceed with the following steps to generate the content you have requested:

-

Information Gathering: I will conduct thorough Google searches to find relevant research articles, established protocols, and signaling pathway information related to your specified topic.

-

Data Extraction and Organization: I will extract quantitative data and detailed experimental methods from the search results. This data will be organized into clear, structured tables for easy comparison.

-

Protocol Documentation: I will write detailed, step-by-step experimental protocols for the key experiments identified.

-

Visualization with Graphviz: I will create diagrams using the DOT language to illustrate signaling pathways, experimental workflows, or logical relationships, adhering to your specific formatting and color requirements.

-

Content Assembly: Finally, I will compile all the information into a comprehensive Application Notes and Protocols document, tailored for researchers, scientists, and drug development professionals.

Example of a specific topic: "The role of the JAK-STAT signaling pathway in rheumatoid arthritis" or "The use of CRISPR-Cas9 for in vitro gene editing of hematopoietic stem cells."

Safety Operating Guide

Proper Disposal of Desacetyl Bisacodyl: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Desacetyl bisacodyl (B1667424), the active metabolite of the laxative bisacodyl, requires careful consideration for its disposal due to its chemical properties. This guide provides essential safety and logistical information for the proper disposal of desacetyl bisacodyl, aligning with standard laboratory safety and chemical handling practices.

Chemical and Toxicological Data

A summary of the pertinent data for desacetyl bisacodyl is presented below. This information is critical for assessing the risks associated with its handling and disposal.

| Property | Value | Source |

| Chemical Name | 4,4'-(2-pyridinylmethylene)bis-phenol | [1] |

| Synonyms | DAB, DDPM | [2] |

| CAS Number | 603-41-8 | [1] |

| Molecular Formula | C₁₈H₁₅NO₂ | [2] |

| Molecular Weight | 277.3 g/mol | [2] |

| Solubility | Poorly soluble in water. Soluble in DMSO and DMF. | [2][3] |

| Acute Toxicity (Oral) | LD50: 8,550 mg/kg (rat) | [1] |

| Chemical Class | Phenolic compound |

Disposal Procedures

There are no specific, published experimental protocols for the chemical neutralization or degradation of desacetyl bisacodyl in a laboratory setting. Due to its classification as a phenolic compound, desacetyl bisacodyl should be treated as hazardous chemical waste. The following step-by-step procedures are based on general best practices for the disposal of hazardous pharmaceutical and chemical waste.

Waste Categorization and Segregation

Proper segregation of waste is the first critical step in a compliant disposal plan. Desacetyl bisacodyl waste should be categorized as follows:

-

Pure Compound (Solid Waste): Unused or expired desacetyl bisacodyl powder.

-

Contaminated Labware and Personal Protective Equipment (PPE): Items such as pipette tips, centrifuge tubes, gloves, and weighing papers that have come into direct contact with desacetyl bisacodyl.

-

Aqueous Solutions: Buffer or other aqueous solutions containing dissolved desacetyl bisacodyl.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of desacetyl bisacodyl.

Step-by-Step Disposal Protocols

1. Pure Desacetyl Bisacodyl (Solid Waste):

-

Step 1: Containerization: Carefully place the solid desacetyl bisacodyl into a designated, puncture-proof, and sealable container for hazardous solid chemical waste.

-

Step 2: Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("Desacetyl Bisacodyl"), and the appropriate hazard pictograms (e.g., harmful).

-

Step 3: Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

-

Step 4: Disposal: Arrange for collection by a licensed hazardous waste disposal company for incineration.

2. Contaminated Labware and PPE:

-

Step 1: Collection: Place all contaminated items, such as gloves, pipette tips, and plasticware, into a dedicated, labeled, and sealable container for solid hazardous waste.[4]

-

Step 2: Storage: Store the container alongside other solid hazardous waste.

-

Step 3: Disposal: Dispose of the container through a certified hazardous waste management service.

3. Aqueous Solutions Containing Desacetyl Bisacodyl:

-

Step 1: Collection: Pour aqueous waste containing desacetyl bisacodyl into a designated, leak-proof, and shatter-proof container for hazardous liquid waste. Do not dispose of down the drain.[4]

-

Step 2: Labeling: Label the container with "Hazardous Waste," the chemical name ("Aqueous Waste with Desacetyl Bisacodyl"), and an approximate concentration.

-

Step 3: Storage: Store the sealed container in a secondary containment bin within a designated hazardous waste storage area.

-

Step 4: Disposal: Arrange for pickup by a licensed hazardous waste disposal service.

Regulatory Compliance

Disposal of desacetyl bisacodyl must be in accordance with local, regional, and national regulations for pharmaceutical and hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of desacetyl bisacodyl, thereby protecting both personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Desacetyl Bisacodyl

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Desacetyl bisacodyl (B1667424), an active metabolite of the laxative bisacodyl. By adhering to these procedural steps, you can minimize risk and ensure the integrity of your research.

Desacetyl bisacodyl is classified as harmful if swallowed. While some data suggests no significant skin or eye irritation, the parent compound, bisacodyl, is known to cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach to handling is recommended.

Hazard and Exposure Data

To provide a clear overview of the known hazards and safety recommendations, the following table summarizes key data for Desacetyl bisacodyl and its parent compound, bisacodyl.

| Parameter | Desacetyl Bisacodyl | Bisacodyl (for reference) | Source |

| GHS Hazard Statements | H302: Harmful if swallowed | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

| Signal Word | Warning | Warning | [2] |

| Primary Routes of Exposure | Ingestion | Ingestion, Inhalation, Skin and Eye Contact | [1][3] |

| Occupational Exposure Limits | Not established | Particulates Not Otherwise Regulated (PNOR):- Respirable fraction: 5 mg/m³ (OSHA, Cal/OSHA, NIOSH)- Total dust: 10 mg/m³ (Oregon PEL) | [1] |

Personal Protective Equipment (PPE) Protocol

A risk assessment should be performed to determine the appropriate level of PPE required for the specific procedures being undertaken.[4] For handling Desacetyl bisacodyl, particularly in powder form where aerosolization is possible, the following PPE is recommended as a baseline.

-

Gloves: Two pairs of powder-free chemotherapy-rated gloves that meet the ASTM D6978 standard are required.[5] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[5] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[5][6]

-

Gowns: A disposable, long-sleeved gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is necessary.[4][5] Gowns should close in the back and have tight-fitting cuffs.[7] They should be changed every two to three hours or immediately after a spill.[5][7]

-

Eye and Face Protection: Safety goggles are required to protect against splashes.[5] For procedures with a higher risk of splashing or aerosol generation, a face shield worn over goggles or a full-face respirator is recommended.[4][7]

-

Respiratory Protection: When handling the powder outside of a containment device (e.g., a chemical fume hood or powder hood), an N95 or higher-rated respirator is required to protect against inhalation of airborne particles.[5] Surgical masks do not provide adequate respiratory protection.[7]

-

Additional Protection: For comprehensive protection, especially during large-scale handling or spill cleanup, consider disposable head, hair, beard, and shoe covers.[4][5]

Operational Workflow for Handling Desacetyl Bisacodyl

The following diagram outlines the standard operating procedure for safely handling Desacetyl bisacodyl in a laboratory setting.

Caption: A flowchart illustrating the key steps for the safe handling of Desacetyl bisacodyl.

Detailed Experimental Protocols

Working with Desacetyl Bisacodyl Solution:

-

Preparation: All handling of the solid compound to prepare a stock solution should be done in a chemical fume hood or a ventilated balance enclosure.

-

Dissolving: Desacetyl bisacodyl is soluble in DMF and DMSO.[8] When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

-

Storage: Store stock solutions at -20°C for up to one month or -80°C for up to six months.[9]

Spill Management:

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Contain: For minor spills, contain the spill using absorbent pads or granules. Avoid generating dust from solid spills.[1]

-

Clean-up: Wearing appropriate PPE, carefully clean up the spill. For solid spills, gently sweep the material into a designated waste container. For liquid spills, use absorbent material.

-

Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.

-

Dispose: All spill cleanup materials must be disposed of as hazardous waste.[1]

Disposal Plan

All waste materials contaminated with Desacetyl bisacodyl, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1]

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

-

Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of Desacetyl bisacodyl down the drain or in regular trash.

PPE Selection Based on Risk Assessment

The choice of PPE is directly related to the potential for exposure during a given procedure. This diagram illustrates the logical relationship between the experimental task and the required level of personal protection.

Caption: A decision tree for selecting appropriate PPE based on the handling task.

By implementing these safety protocols, researchers can confidently handle Desacetyl bisacodyl while minimizing personal exposure and maintaining a safe and compliant laboratory environment.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. pharmacopoeia.com [pharmacopoeia.com]

- 3. Bisacodyl | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. pppmag.com [pppmag.com]

- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.